2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetohydrazide
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetohydrazide is an organic compound that features a benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetohydrazide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial and enzyme inhibitor.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and antibacterial activity.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial and enzyme inhibitory properties.
2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Used in various chemical syntheses.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other benzodioxin derivatives that may lack this functional group.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-12-10(13)6-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDLYVHYYVHVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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